Isochroman-7-carboxylic acid
CAS No.: 157122-41-3
VCID: VC4711239
Molecular Formula: C10H10O3
Molecular Weight: 178.187
* For research use only. Not for human or veterinary use.

Description |
Isochroman-7-carboxylic acid is an organic compound with the molecular formula CHO and a molecular weight of 178.18 g/mol . It belongs to the class of carboxylic acids, which are characterized by their carboxyl functional group (-COOH). This compound is structurally related to other chromans but differs in its specific ring configuration and functional groups. Synthesis and ApplicationsThe synthesis of isochroman derivatives often involves complex organic reactions that require precise conditions for optimal yield and purity . Isochroman-7-carboxylic acid can be used as a precursor or intermediate in synthesizing more complex molecules with potential biological activities. Research Findings on Biological ActivitiesWhile specific biological activity data for isochroman-7-carboxylic acid itself might be limited, derivatives within this class have shown promise in various therapeutic areas:
Safety ConsiderationsHandling isochroman-7-carboxylic acid requires caution due to its chemical properties:
Precautionary statements include avoiding inhalation and contact with skin or eyes (P261-P264-P271-P280-P302+P352-P304+P340) . |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 157122-41-3 | ||||||
Product Name | Isochroman-7-carboxylic acid | ||||||
Molecular Formula | C10H10O3 | ||||||
Molecular Weight | 178.187 | ||||||
IUPAC Name | 3,4-dihydro-1H-isochromene-7-carboxylic acid | ||||||
Standard InChI | InChI=1S/C10H10O3/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-2,5H,3-4,6H2,(H,11,12) | ||||||
Standard InChIKey | PQXSBRDZOFRXPO-UHFFFAOYSA-N | ||||||
SMILES | C1COCC2=C1C=CC(=C2)C(=O)O | ||||||
Solubility | not available | ||||||
PubChem Compound | 18956352 | ||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume